7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine
Description
Properties
CAS No. |
63195-24-4 |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
7-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H18N4O2/c1-9-15-10(2)18-20-16(15)12(19-17-9)7-11-5-6-13(21-3)14(8-11)22-4/h5-6,8H,7H2,1-4H3,(H,18,20) |
InChI Key |
BTPKICQEFQUHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Core Functional Group Reactivity
The pyrazolo[3,4-d]pyridazine scaffold contains multiple nitrogen atoms and aromatic systems, making it amenable to electrophilic substitution and nucleophilic attacks. Key reactive sites include:
-
N1 and N2 positions : Participate in alkylation, acylation, or coordination with metals.
-
C3 and C4 methyl groups : Susceptible to oxidation or halogenation under radical or acidic conditions .
-
Dimethoxybenzyl moiety : The methoxy groups may undergo demethylation (e.g., with BBr₃) or electrophilic substitution (e.g., nitration, sulfonation) .
2.1. Cyclization and Condensation Reactions
The pyrazolopyridazine core can be synthesized via cyclization strategies similar to those used for pyrazolo[3,4-b]quinolines. For example:
-
Friedländer condensation : Reacting aminopyrazoles with carbonyl compounds under acidic or basic conditions .
-
Niementowski reaction : Utilizing anthranilic acid derivatives and ketones to form fused heterocycles .
Example Pathway:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Anthranilic acid, pyrazolone, CH₃COONa | Pyrazoloquinoline intermediate |
| 2 | Thionyl chloride-DMF complex | Chlorination at C7 |
| 3 | Pd/C, H₂, KOH | Hydrogenolysis of benzyl groups |
Functionalization of the Dimethoxybenzyl Group
The 3,4-dimethoxybenzyl substituent offers opportunities for regioselective modifications:
-
Demethylation : BBr₃ in dichloromethane converts methoxy groups to hydroxyls .
-
Electrophilic Aromatic Substitution :
Methyl Group Transformations
The C3 and C4 methyl groups can be functionalized via:
-
Oxidation : KMnO₄ or CrO₃ converts methyl to carboxyl groups.
-
Halogenation : NBS (N-bromosuccinimide) under light initiates radical bromination .
Biological Activity-Driven Modifications
Pyrazolopyridazines are often optimized for pharmacological applications. For instance:
-
Sulfonation : Introducing sulfonyl groups enhances solubility and target binding.
-
Amination : Reacting with NH₃ or amines generates amino derivatives for kinase inhibition .
Table: Analogous Pyridopyrimidine Derivatives and Their Modifications
Stability and Degradation
Under harsh conditions (e.g., strong acids/bases), the pyrazolopyridazine ring may undergo hydrolysis, yielding pyridazine or pyrazole fragments. Photodegradation studies suggest sensitivity to UV light, necessitating stabilization for pharmaceutical formulations .
Scientific Research Applications
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyridazine derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Impact :
- The 3,4-dimethoxybenzyl group in the target compound may improve pharmacokinetic properties compared to unsubstituted benzyl analogs (e.g., in ), where electron-rich groups enhance membrane permeability .
- Methyl groups at positions 3 and 4 likely reduce metabolic degradation, as seen in pyrazolo[3,4-d]pyridazine-7-one derivatives with alkyl substituents .
Synthetic Efficiency :
- Microwave (MW) irradiation () offers higher yields (85–92%) for pyrazolo[3,4-d]pyridazines compared to conventional heating (60–75%) . This method could be applicable to synthesizing the target compound.
Patent compounds () emphasize piperazine modifications for kinase targeting, highlighting divergent design strategies compared to the target’s benzyl focus .
Biological Activity
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a compound of significant interest due to its potential biological activities. This pyrazolo-pyridazine derivative exhibits various pharmacological properties that may be beneficial in therapeutic applications. The following sections will delve into its biological activity, including data tables and relevant research findings.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- CAS Number : 63195-24-4
Structure
The compound features a pyrazolo[3,4-d]pyridazine core with dimethoxybenzyl and dimethyl substitutions, which are crucial for its biological activity.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit promising antitumor activity. In particular, compounds similar to 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine have demonstrated effectiveness against various cancer cell lines.
Case Study: Breast Cancer
A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin, particularly in the MDA-MB-231 cell line characterized by aggressive behavior. The combination treatment showed enhanced apoptosis rates compared to doxorubicin alone, suggesting that these compounds could improve therapeutic outcomes in resistant cancer types .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. A series of studies highlighted their effectiveness against various bacterial strains and fungi. For example, certain synthesized pyrazole carboxamide derivatives displayed notable antifungal activity against pathogens such as Alternaria porri and Rhizoctonia solani.
| Compound | Activity Type | Target Organism | EC50 (µg/mL) |
|---|---|---|---|
| Pyrazole Carboxamide | Antifungal | R. solani | 0.37 |
| 7-(3,4-Dimethoxybenzyl)-... | Antibacterial | E. coli | TBD |
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, pyrazole derivatives have been studied for their anti-inflammatory properties. For instance, some compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. This suggests potential applications in treating inflammatory diseases .
The biological activities of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Many pyrazoles inhibit kinases involved in cancer cell proliferation.
- Apoptosis Induction : Enhanced apoptosis in cancer cells through activation of intrinsic pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against cellular damage.
Q & A
Q. How can researchers optimize the synthesis of 7-(3,4-dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, substituting the 3,4-dimethoxybenzyl group may require nucleophilic substitution with halides (e.g., 3,4-dimethoxybenzyl chloride) under reflux in dry acetonitrile or dichloromethane, followed by purification via recrystallization . Key parameters include solvent choice (e.g., glacial acetic acid for cyclization reactions ), reaction time (e.g., 16–24 hours for hydrazine hydrate-mediated steps ), and temperature control (80–100°C for efficient coupling). Monitoring via TLC and characterizing intermediates by FT-IR and NMR ensures purity and structural fidelity.
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for confirming substitution patterns (e.g., distinguishing dimethoxybenzyl protons at δ 3.8–4.0 ppm and pyridazine ring protons at δ 7.5–8.5 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester intermediates or N-H stretches at ~3200 cm⁻¹ in amine derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated analogs (e.g., brominated derivatives) .
Q. How can researchers address low yields in pyrazolo[3,4-d]pyridazine ring formation?
- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Using excess hydrazine hydrate (2–3 equivalents) in refluxing ethanol to drive pyridazine ring closure .
- Adding catalytic acetic acid to stabilize intermediates during cyclization .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated for structurally related pyridazines .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of inverse electron-demand Diels-Alder (IEDDA) reactions involving this compound?
- Methodological Answer : The electron-deficient pyridazine ring acts as a diene in IEDDA reactions. Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., methoxy or methyl substituents) lower the LUMO energy, favoring cycloaddition with electron-rich dienophiles (e.g., enamines). Regioselectivity is controlled by frontier molecular orbital interactions and steric effects at the 3,4-dimethyl positions . Experimental validation involves isolating cycloadducts (e.g., isoquinoline derivatives) and analyzing their regiochemistry via NOESY or X-ray crystallography .
Q. How do contradictory spectral data for analogs inform structural refinement?
- Methodological Answer : Discrepancies in NMR or IR data may indicate tautomerism or polymorphism. For example:
- Tautomerism : Pyrazolo[3,4-d]pyridazine derivatives can exhibit keto-enol tautomerism, altering proton chemical shifts. Resolve by comparing DMSO-d₆ and CDCl₃ spectra .
- Polymorphism : Differing melting points or XRD patterns (e.g., two distinct crystal forms in dimethoxybenzyl derivatives ) require recrystallization from polar/non-polar solvent mixtures to isolate the dominant form.
Q. What computational methods predict the bioactivity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase for antidiabetic potential ).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data from enzyme inhibition assays .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity (e.g., charge distribution at the pyridazine N-atoms for nucleophilic attack) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
